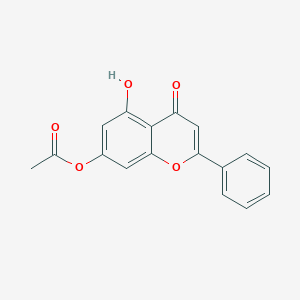

5-Hydroxy-7-acetoxyflavone

Übersicht

Beschreibung

5-Hydroxy-7-acetoxyflavone is a naturally occurring flavone derivative found in various plant sources. It is known for its ability to modulate several biological activities, making it a compound of interest in scientific research and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-acetoxyflavone can be achieved through various methods. One common approach involves the use of 2’-hydroxydihydrochalcones as intermediates. These intermediates undergo palladium (II)-catalyzed oxidative cyclization to form flavones . Another method involves a one-pot synthesis using BiCl3/RuCl3-mediated reactions, which includes intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. Supercritical CO2 fluid extraction is one method used for isolating similar compounds from plant sources, which can be adapted for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-7-acetoxyflavone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidants such as iodine or selenium dioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Iodine in dimethyl sulfoxide or selenium dioxide in dioxane.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles or electrophiles depending on the desired product.

Major Products

The major products formed from these reactions include various hydroxylated or methoxylated flavones, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

Mechanism of Action:

HAF has been shown to induce apoptosis in cancer cells through various pathways. Specifically, it modulates mitochondrial pathways leading to cell death, which is crucial for developing cancer therapies. Research indicates that HAF can trigger reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent apoptosis in human colon carcinoma cells (HCT-116) .

Case Study:

In vitro studies demonstrated that treatment with HAF resulted in:

- DNA Damage: Induced by ROS generation.

- Mitochondrial Perturbation: Increased release of cytochrome c and activation of caspases .

- Cell Viability Reduction: Dose-dependent cytotoxicity observed in cancer cell lines.

Anti-Inflammatory Effects

HAF has shown potential in modulating inflammatory responses. It influences various signaling pathways such as NF-κB and MAPK, which are critical in the inflammatory process.

Research Findings:

Studies indicate that HAF can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a candidate for treating inflammatory diseases .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of HAF against several viruses, including HIV and HSV.

Mechanism:

HAF is believed to interfere with viral replication and entry into host cells by targeting specific viral proteins and cellular pathways involved in infection .

Table: Antiviral Efficacy of HAF

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| HIV | Inhibition of viral protease | |

| HSV | Disruption of viral entry mechanisms | |

| Dengue Virus | Modulation of host immune response |

Neuroprotective Effects

Emerging evidence suggests that HAF may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Findings:

Research indicates that HAF can protect neuronal cells from oxidative stress-induced damage. This property is attributed to its ability to modulate antioxidant enzyme expression and reduce neuroinflammation .

Metabolic Regulation

HAF has been implicated in regulating metabolic pathways, particularly those related to glucose metabolism and lipid profiles.

Case Study:

In animal models, HAF administration led to improved insulin sensitivity and reduced lipid accumulation in liver tissues, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-7-acetoxyflavone involves its interaction with various molecular targets and pathways. It is known to induce apoptosis in cancer cells through the generation of reactive oxygen species, leading to mitochondrial membrane perturbation and activation of apoptotic signaling pathways . This includes the release of cytochrome c, down-regulation of Bcl-2, and activation of caspase-3 .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxy-7-methoxyflavone: Another flavone derivative with similar biological activities.

Chrysin: A naturally occurring flavone with limited oral bioavailability but significant biological activity.

Kaempferol: A flavonol with strong antioxidant properties.

Uniqueness

5-Hydroxy-7-acetoxyflavone is unique due to its acetoxy group at the 7-position, which enhances its biological activity and potential therapeutic applications compared to other similar compounds .

Biologische Aktivität

5-Hydroxy-7-acetoxyflavone is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of cancer research, anti-inflammatory responses, and antioxidant properties. This article synthesizes current research findings, including case studies and biochemical analyses, to elucidate the compound's mechanisms of action and potential therapeutic applications.

Overview of this compound

This compound is a naturally occurring flavone derivative found in various plant sources. Its structural characteristics enable it to modulate several biological activities, making it a compound of interest in both scientific research and potential therapeutic applications.

Target Sites and Pathways

- Cellular Effects : Research indicates that this compound may induce cytotoxicity in cancer cells. For example, related compounds have demonstrated the ability to trigger apoptosis through reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and activation of apoptotic pathways .

- Biochemical Pathways : The compound is known to inhibit lipid peroxidation, which is crucial in mitigating oxidative stress-related cellular damage. This suggests a protective role against various inflammatory conditions.

Anticancer Properties

A significant body of research has focused on the anticancer effects of this compound. In vitro studies have shown that it enhances the cytotoxic effects of TRAIL (TNF-related apoptosis-inducing ligand) in colon cancer cell lines (SW480 and SW620). The combination treatment resulted in increased apoptosis rates, suggesting that this flavonoid could serve as an adjunct therapy in cancer treatment .

Table 1: Cytotoxic Effects of this compound in Cancer Cells

| Cell Line | Treatment | Apoptosis Rate (%) | Cytotoxicity (%) |

|---|---|---|---|

| SW480 | 100 µM + TRAIL | 74.4 ± 1.1 | 91.4 ± 1.7 |

| SW620 | 100 µM + TRAIL | 78.5 ± 0.9 | 89.0 ± 1.5 |

Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties by inhibiting key inflammatory pathways and reducing cytokine production. This activity positions it as a potential therapeutic agent for treating inflammatory diseases such as arthritis and other chronic conditions.

Antioxidant Activity

As an antioxidant, this compound helps scavenge free radicals and protect cells from oxidative damage. This activity is essential for maintaining cellular health and preventing degenerative diseases associated with oxidative stress .

Study on Colon Cancer Cells

In a study assessing the effects of various flavonoids on colon cancer cells, researchers found that the combination of this compound with TRAIL significantly increased apoptosis compared to TRAIL alone. The study highlighted that this flavonoid could enhance the efficacy of existing cancer therapies by overcoming resistance mechanisms in tumor cells .

In Vivo Studies

Preliminary in vivo studies indicate that flavonoids similar to this compound may reduce tumor growth in animal models through mechanisms involving apoptosis induction and modulation of inflammatory responses.

Eigenschaften

IUPAC Name |

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJRZPKTPVQOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.